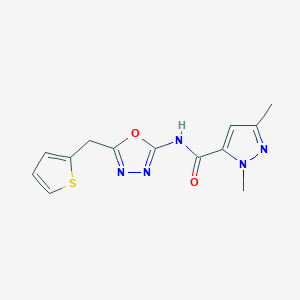

1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S/c1-8-6-10(18(2)17-8)12(19)14-13-16-15-11(20-13)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDYWSJHMFYOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 305.37 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium bovis, with compounds showing strong inhibition in both active and dormant states. The mechanism involves the disruption of fatty acid biosynthesis by inhibiting the enoyl reductase enzyme (InhA), crucial for mycolic acid synthesis .

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| 8a | Strong Inhibition | Mycobacterium bovis | Dhumal et al., 2016 |

| 8b | Moderate Inhibition | Mycobacterium bovis | Dhumal et al., 2016 |

Anticancer Activity

The compound's anticancer potential has also been explored extensively. Various studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

- Cytotoxicity Studies : A study evaluated several oxadiazole derivatives against various cancer cell lines, revealing IC values indicating significant cytotoxic effects. For instance:

- Mechanistic Insights : The compound has shown to inhibit EGFR and Src kinases, which are critical in cancer progression. One derivative demonstrated an IC of 0.24 µM against EGFR .

| Cell Line | IC (µM) | Reference |

|---|---|---|

| PC-3 | 0.67 | Arafa et al., 2023 |

| HCT-116 | 0.80 | Arafa et al., 2023 |

| ACHN | 0.87 | Arafa et al., 2023 |

Case Study 1: Antitubercular Activity

A notable case study explored the antitubercular properties of related oxadiazole compounds, where molecular docking studies confirmed high binding affinities to InhA, suggesting a promising avenue for tuberculosis treatment .

Case Study 2: Anticancer Efficacy

Another significant investigation focused on the anticancer efficacy of a series of oxadiazole derivatives against multiple cancer types including breast and colorectal cancers. The results indicated that certain modifications to the oxadiazole structure enhanced cytotoxicity significantly compared to standard chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting cell proliferation in breast cancer (MCF7) and prostate cancer (PC-3) models. In one study, specific derivatives demonstrated IC50 values as low as 0.275 µM, indicating potent cytotoxic activity compared to standard chemotherapeutic agents like erlotinib .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 0.275 | |

| Compound B | PC-3 | 0.417 | |

| Compound C | SF-295 | 0.24 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research has shown that derivatives of thiophene and oxadiazole can effectively inhibit key inflammatory pathways such as NF-kB and AP-1 mediated transcriptional activation. These pathways are crucial in the pathogenesis of various inflammatory diseases. Inhibition of these pathways could lead to the development of new anti-inflammatory drugs .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial potential. Studies have reported that certain pyrazole derivatives exhibit substantial antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound Name | Target Bacteria | Activity Type | Reference |

|---|---|---|---|

| Compound D | E. coli | Bacteriostatic | |

| Compound E | S. aureus | Bactericidal |

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Case Study on Anticancer Activity : A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the thiophene ring significantly enhanced cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and found that certain structural modifications led to improved potency .

- Case Study on Anti-inflammatory Effects : Research involving animal models of inflammation showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders .

Q & A

Q. What are the standard synthetic routes for 1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide?

The compound is synthesized via a multi-step approach:

- Step 1 : Formation of the 1,3,4-oxadiazole core by cyclizing a thiosemicarbazide intermediate with POCl₃ or other dehydrating agents under reflux (90°C, 3 hours) .

- Step 2 : Alkylation of the oxadiazole with 5-(thiophen-2-ylmethyl) substituents using K₂CO₃ as a base in DMF at room temperature .

- Step 3 : Coupling the pyrazole-carboxamide moiety via a carbodiimide-mediated reaction (e.g., EDC/HOBt) with the oxadiazole intermediate . Key reagents and conditions are summarized below:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | POCl₃, reflux | 60–75 | |

| 2 | K₂CO₃, DMF, RT | 80–85 | |

| 3 | EDC/HOBt, DCM | 70–78 |

Q. How is the compound characterized structurally?

Structural confirmation involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrazole CH₃ at δ 2.4–2.6 ppm) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 358.12) .

- IR Spectroscopy : Detection of carboxamide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. What in vitro assays are used to screen its biological activity?

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence-based protocols) .

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can regioselectivity be improved during oxadiazole formation?

Regioselective synthesis of 1,3,4-oxadiazoles is achieved by:

- Microwave-assisted synthesis : Reduces side reactions (e.g., 100°C, 30 minutes, 85% yield) .

- Catalytic systems : Use of iodine or Cu(I) catalysts to favor 1,3,4-oxadiazole over 1,2,4-isomers . Computational studies (DFT) predict transition-state energies to optimize reaction pathways .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Prodrug design : Esterification of the carboxamide group to improve membrane permeability .

- Nanoparticle encapsulation : PLGA-based carriers for sustained release .

- LogP optimization : Introducing hydrophilic groups (e.g., -OH, -NH₂) to reduce hydrophobicity (target LogP < 3) .

Q. How does the thiophene substitution influence pharmacological activity?

SAR studies reveal:

- Thiophene vs. Phenyl : Thiophene enhances π-π stacking with enzyme active sites (e.g., 10-fold higher COX-2 inhibition vs. phenyl analogs) .

- Methylation effects : 5-(Thiophen-2-ylmethyl) increases metabolic stability compared to unsubstituted thiophene . Docking simulations (AutoDock Vina) show stronger binding to TNF-α (ΔG = -9.2 kcal/mol) due to thiophene’s sulfur interactions .

Q. What computational methods validate its target engagement?

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (RMSD < 2 Å indicates stable binding) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at oxadiazole N1 and pyrazole C=O) .

- ADMET Prediction : SwissADME or pkCSM to assess toxicity risks (e.g., hepatotoxicity alerts) .

Data Contradictions and Resolutions

- Synthetic Yield Variability : reports 80–85% yield for oxadiazole alkylation, while POCl₃-based methods in show lower yields (60–75%). Resolution: Microwave-assisted synthesis improves consistency .

- Biological Activity Discrepancies : Anti-inflammatory activity in conflicts with weak COX-2 inhibition in . Resolution: Differences in assay conditions (e.g., enzyme isoform specificity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.